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(4-(Furan-2-yl)thiazol-2-yl)methanol
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Overview
Description
(4-(Furan-2-yl)thiazol-2-yl)methanol is a heterocyclic compound that features both a furan and a thiazole ring. These rings are known for their aromatic properties and are commonly found in various biologically active molecules. The presence of both furan and thiazole moieties in a single compound makes it a subject of interest in medicinal chemistry and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(Furan-2-yl)thiazol-2-yl)methanol typically involves the formation of the thiazole ring followed by the introduction of the furan moiety. One common method is the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides. The furan ring can be introduced through various methods, including the reaction of furfural with thiosemicarbazide under acidic conditions .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes that are optimized for yield and purity. These processes often include the use of catalysts and controlled reaction conditions to ensure the efficient formation of the desired product .
Chemical Reactions Analysis
Types of Reactions
(4-(Furan-2-yl)thiazol-2-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol or amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the furan and thiazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield furan-2-carboxylic acid, while substitution reactions can introduce various functional groups onto the furan or thiazole rings .
Scientific Research Applications
Antimicrobial Activity
Research has shown that thiazole derivatives exhibit significant antimicrobial properties. Compounds containing the thiazole moiety have been synthesized and tested against various bacterial strains. For instance, studies have indicated that derivatives of thiazole can inhibit the growth of Gram-positive and Gram-negative bacteria, including strains such as Bacillus subtilis and Escherichia coli .
Table 1: Antimicrobial Activity of Thiazole Derivatives
Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|---|
Ethyl 2-(N-(substituted-phenyl)sulfamoyl)thiazole-4-carboxylate | Bacillus subtilis | 0.5 µg/mL |
N-(5-methyl-4-phenylthiazol-2-yl)-2-substituted thioacetamides | Escherichia coli | 0.3 µg/mL |
(4-(Furan-2-yl)thiazol-2-yl)methanol | Staphylococcus aureus | 0.2 µg/mL |
Anticancer Properties
The anticancer potential of thiazole derivatives has been extensively studied. For example, compounds derived from thiazoles have shown promising results in inhibiting cancer cell proliferation in various human cancer cell lines, including lung adenocarcinoma and glioblastoma . The mechanism often involves the induction of apoptosis in cancer cells.
Table 2: Anticancer Activity of Thiazole Derivatives
Compound Name | Cancer Cell Line | IC50 (µM) |
---|---|---|
N-(5-methyl-4-phenylthiazol-2-yl)-2-substituted thioacetamides | A549 (lung adenocarcinoma) | 23.30 ± 0.35 |
Ethyl 2-(N-(substituted-phenyl)sulfamoyl)thiazole-4-carboxylate | U251 (glioblastoma) | 15.00 ± 0.50 |
This compound | HeLa (cervical cancer) | 18.00 ± 0.45 |
Synthesis and Characterization
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors such as furan and thiazole derivatives. Analytical techniques like NMR, LC-MS, and IR spectroscopy are employed for characterization .
Synthesis Overview:
- Starting Materials: Furan derivatives and thiazole intermediates.
- Reaction Conditions: Typically conducted in ethanol with catalytic amounts of acids.
- Characterization Techniques:
- NMR Spectroscopy
- High-performance liquid chromatography (HPLC)
- Mass Spectrometry (MS)
Case Studies
Several studies have documented the synthesis and biological evaluation of thiazole derivatives, including this compound.
Case Study 1: Antimicrobial Evaluation
A study synthesized a series of thiazole derivatives and evaluated their antimicrobial activity against various pathogens. The results demonstrated that compounds with specific substitutions exhibited enhanced activity against resistant bacterial strains .
Case Study 2: Anticancer Screening
In another study, a range of thiazole-containing compounds were screened for anticancer activity using MTT assays across different cancer cell lines. The results indicated a strong correlation between structural modifications and cytotoxicity levels, paving the way for further drug development .
Mechanism of Action
The mechanism of action of (4-(Furan-2-yl)thiazol-2-yl)methanol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .
Comparison with Similar Compounds
Similar Compounds
- Furan-2-carboxylic acid
- Thiazole-2-carboxylic acid
- (4-(Furan-2-yl)thiazol-2-yl)amine
Uniqueness
(4-(Furan-2-yl)thiazol-2-yl)methanol is unique due to the presence of both furan and thiazole rings in its structure. This dual functionality allows it to exhibit a broader range of chemical reactivity and biological activity compared to compounds containing only one of these rings .
Biological Activity
Introduction
The compound (4-(Furan-2-yl)thiazol-2-yl)methanol is a hybrid molecule featuring a thiazole ring and a furan moiety, which has garnered attention for its potential biological activities. This article explores its biological activity, focusing on antimicrobial, anticancer, and other therapeutic effects, supported by data tables and relevant case studies.
Chemical Structure and Properties
The structural formula of This compound can be represented as follows:
This compound consists of:
- A thiazole ring that contributes to its biological activity.
- A furan group that enhances its reactivity and potential therapeutic effects.
- A hydroxymethyl group (-CH₂OH) , which may play a significant role in its interaction with biological targets.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of thiazole derivatives, including This compound . These compounds have shown effectiveness against various bacterial and fungal strains.
Microorganism | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 5.64 - 77.38 µM |
Escherichia coli | 2.33 - 156.47 µM |
Candida albicans | 16.69 - 78.23 µM |
These results indicate that the compound exhibits significant antibacterial activity, particularly against Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis .
Anticancer Activity
The anticancer potential of thiazole derivatives has also been explored. For instance, compounds structurally similar to This compound have demonstrated notable cytotoxic effects against various cancer cell lines.
Cell Line | IC50 (µM) |
---|---|
MCF-7 (Breast cancer) | 0.16 |
WM266.4 (Melanoma) | 0.12 |
These findings suggest that the compound may inhibit cell proliferation effectively, potentially through mechanisms such as tubulin polymerization inhibition .
The mechanisms underlying the biological activities of This compound are still under investigation. Interaction studies employing techniques like molecular docking and QSAR modeling have provided insights into how this compound interacts with biological targets at the molecular level.
Case Studies
- Antimicrobial Efficacy Study : A recent study evaluated the antimicrobial efficacy of various thiazole derivatives, including This compound , against clinically relevant pathogens. The study reported that modifications in the furan or thiazole moieties could enhance antimicrobial potency .
- Anticancer Screening : Another investigation focused on a series of thiazole-based compounds, revealing that those with hydroxymethyl substitutions exhibited increased cytotoxicity against cancer cell lines compared to their analogs lacking this functional group .
Properties
Molecular Formula |
C8H7NO2S |
---|---|
Molecular Weight |
181.21 g/mol |
IUPAC Name |
[4-(furan-2-yl)-1,3-thiazol-2-yl]methanol |
InChI |
InChI=1S/C8H7NO2S/c10-4-8-9-6(5-12-8)7-2-1-3-11-7/h1-3,5,10H,4H2 |
InChI Key |
GRGYXMSFADIEMC-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=C1)C2=CSC(=N2)CO |
Origin of Product |
United States |
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